

Spectroscopic Characterization of (R)-2-Amino-4-bromobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Amino-4-bromobutanoic acid

Cat. No.: B1608060

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for **(R)-2-Amino-4-bromobutanoic acid**, a non-proteinogenic amino acid of interest in synthetic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Spectroscopic Data

The spectroscopic data for **(R)-2-Amino-4-bromobutanoic acid** is summarized below. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for **(R)-2-Amino-4-bromobutanoic acid** in a suitable deuterated solvent are presented below. Note that the spectra for the (R) and (S) enantiomers are identical in an achiral solvent. The provided data is based on the spectrum of the corresponding (S)-enantiomer hydrobromide salt.[\[1\]](#)

Table 1: ^1H NMR Spectral Data for **(R)-2-Amino-4-bromobutanoic acid** Hydrobromide[\[1\]](#)

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
-NH ₃ ⁺	~8.45	Broad Singlet
-CH(NH ₃ ⁺)-	~4.01	Triplet (t)
-CH ₂ Br	~3.65-3.71	Multiplet (m)
-CH ₂ -CH ₂ Br	~2.35	Multiplet (m)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for **(R)-2-Amino-4-bromobutanoic acid**[2]

Functional Group	Vibrational Mode	Approximate Wavenumber (cm^{-1})	Intensity
Carboxylic Acid (O-H)	Stretching	2500-3300	Broad, Strong
Amine Salt (N-H)	Stretching	3000-3300	Strong
Carbonyl (C=O)	Stretching	1700-1730	Strong, Sharp
Alkyl (C-H)	Stretching	2850-2960	Medium
Alkyl Bromide (C-Br)	Stretching	500-600	Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For **(R)-2-Amino-4-bromobutanoic acid**, the expected molecular weight can be calculated from its molecular formula, C₄H₈BrNO₂.^[3] The presence of a bromine atom will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) in the mass spectrum.

Table 3: Mass Spectrometry Data for **(R)-2-Amino-4-bromobutanoic acid**

Parameter	Value
Molecular Formula	C ₄ H ₈ BrNO ₂
Molecular Weight	182.02 g/mol [3]
Exact Mass (Monoisotopic)	180.97384 Da [3]
Expected [M+H] ⁺ (⁷⁹ Br)	181.9816
Expected [M+H] ⁺ (⁸¹ Br)	183.9795

Experimental Protocols

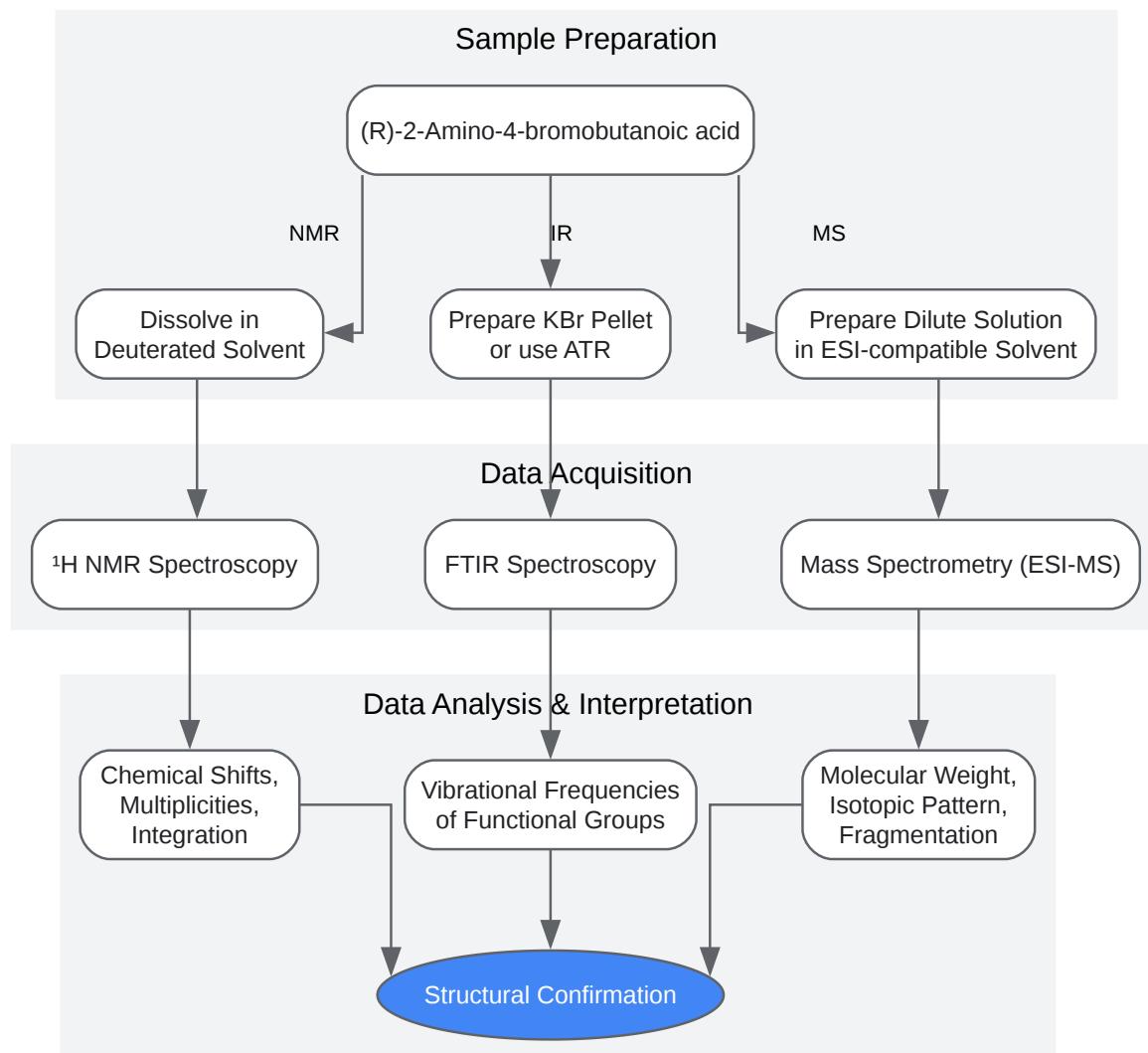
The following are generalized protocols for acquiring the spectroscopic data described above. These protocols are based on standard techniques for the analysis of amino acids.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-2-Amino-4-bromobutanoic acid** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 0.3-0.5 mM.[\[7\]](#) Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

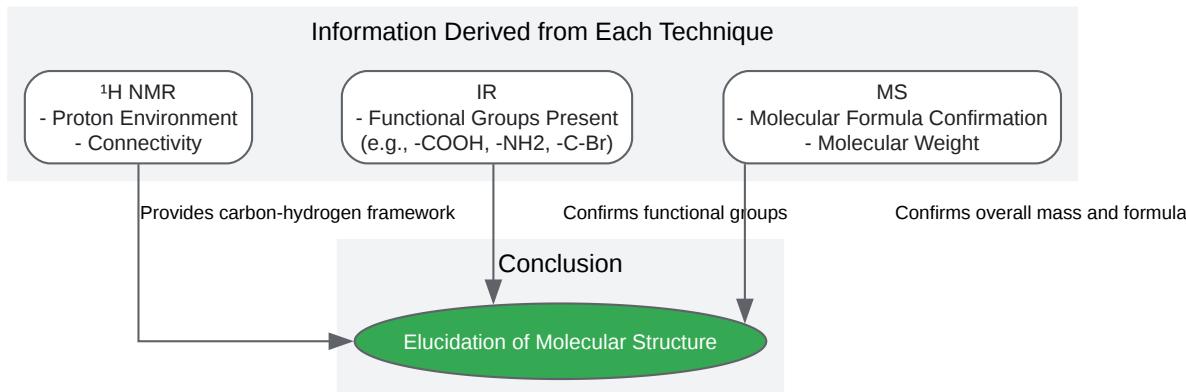
IR Spectroscopy Protocol

- Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[9\]](#)
- Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.


Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization method (e.g., a mixture of water, acetonitrile, and formic acid for Electrospray Ionization - ESI).
- Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI). Calibrate the instrument using a known standard.
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in the positive or negative ion mode over a relevant mass range. For tandem mass spectrometry (MS/MS), select the parent ion of interest and fragment it to obtain structural information.
- Data Processing: Analyze the resulting mass spectrum to determine the molecular weight of the parent ion and identify any characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

Visualizations


The following diagrams illustrate the workflow for the spectroscopic analysis of **(R)-2-Amino-4-bromobutanoic acid**.

Overall Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **(R)-2-Amino-4-bromobutanoic acid.**

Logical Flow of Spectroscopic Data Interpretation

[Click to download full resolution via product page](#)

Caption: Logical relationships in the spectroscopic elucidation of the compound's structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) ¹H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]
- 3. 2-Amino-4-bromobutanoic acid | C4H8BrNO2 | CID 4674578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 6. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. nmr-bio.com [nmr-bio.com]
- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of (R)-2-Amino-4-bromobutanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608060#spectroscopic-data-for-r-2-amino-4-bromobutanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com